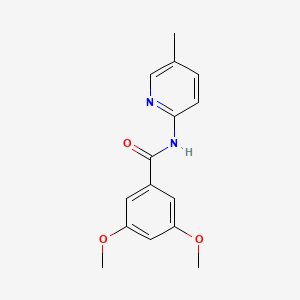![molecular formula C29H24O4 B11156582 1,3-bis[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11156582.png)
1,3-bis[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one is a complex organic compound with the molecular formula C29H24O4 It is a derivative of benzo[c]chromen-6-one, featuring two 4-methylbenzyl groups attached via ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves multiple steps. One common approach is the etherification of 6H-benzo[c]chromen-6-one with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
1,3-bis[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where the 4-methylbenzyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-bis[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1,3-bis[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1,3-bis[(4-methylbenzyl)oxy]-benzo[c]chromen-6-one: A closely related compound with similar structural features.
6H-benzo[c]chromen-6-one: The parent compound, lacking the 4-methylbenzyl groups.
4-methylbenzyl ether derivatives: Compounds with similar ether linkages but different core structures.
Uniqueness
1,3-bis[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one is unique due to the presence of two 4-methylbenzyl groups, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C29H24O4 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1,3-bis[(4-methylphenyl)methoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C29H24O4/c1-19-7-11-21(12-8-19)17-31-23-15-26(32-18-22-13-9-20(2)10-14-22)28-24-5-3-4-6-25(24)29(30)33-27(28)16-23/h3-16H,17-18H2,1-2H3 |
InChI Key |
CUUTXYQHYOZWEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C4=CC=CC=C4C(=O)O3)C(=C2)OCC5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B11156499.png)
![N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-tryptophan](/img/structure/B11156506.png)
![N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-methionine](/img/structure/B11156522.png)
![N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11156529.png)
![1-butyl-5-oxo-N-(4-{[2-(propylcarbamoyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide](/img/structure/B11156536.png)
![6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B11156537.png)
![N-[2-[(7,8,9,10-tetrahydro-6-oxo-6h-dibenzo[b,d]pyran-3-yl)oxy]acetyl]citrulline](/img/structure/B11156542.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11156549.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1,3-thiazol-4-yl)ethanone](/img/structure/B11156557.png)
![ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11156563.png)
![3-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazolin-4(3H)-one](/img/structure/B11156574.png)
![methyl {7-[2-(allyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11156576.png)

![3-[(3-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11156589.png)
